molecular formula C11H12O3 B13067913 5-Phenyloxolane-2-carboxylic acid

5-Phenyloxolane-2-carboxylic acid

Cat. No.: B13067913
M. Wt: 192.21 g/mol
InChI Key: QWXMVYUZNXKAKD-UHFFFAOYSA-N
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Description

5-Phenyloxolane-2-carboxylic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of oxolane, featuring a phenyl group attached to the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in various biochemical pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its phenyl group and carboxylic acid functionality make it a versatile compound in both synthetic and industrial chemistry .

Biological Activity

5-Phenyloxolane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, structure-activity relationships (SAR), and biological efficacy of this compound, supported by data tables and relevant case studies.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives has been explored to understand their biological functions better. Research indicates that modifications to the oxolane structure can significantly influence the compound's activity against various cancer cell lines. For instance, a series of derivatives were synthesized, and their antiproliferative activities were evaluated against several cancer cell lines, including HeLa, A549, and HepG2.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
Compound 1HeLa0.78
Compound 2A5491.08
Compound 3HepG21.27

These findings demonstrate that certain derivatives exhibit significant cytotoxicity, with selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for further development .

The biological activity of this compound appears to be mediated through its interaction with tubulin, leading to inhibition of tubulin polymerization. This mechanism results in cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation. Molecular docking studies have shown that these compounds bind effectively to the colchicine binding site on tubulin, indicating a potential pathway for drug design targeting microtubule dynamics .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Hepatocellular Carcinoma (HCC) : A derivative known as CIB-3b was identified to disrupt the TRBP-Dicer interaction, which is vital for microRNA biosynthesis. This compound demonstrated nanomolar inhibitory activity (EC50 = 0.66 nM), showcasing its potential as a therapeutic agent against HCC .
  • Integrase Inhibition : Another study focused on the integration of phenyloxazole derivatives with HIV-1 integrase, revealing improved inhibitory activities compared to traditional inhibitors. The introduction of specific substituents significantly enhanced the integrase binding affinity and inhibition efficiency .

Discussion

The biological activity of this compound is promising due to its selective cytotoxicity towards cancer cells and its ability to interfere with critical cellular processes such as tubulin polymerization and microRNA biosynthesis. The SAR data suggests that further structural modifications could lead to even more potent derivatives.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-phenyloxolane-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

QWXMVYUZNXKAKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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